

# JNK3 Inhibitor-3: A Deep Dive into its Structure, Synthesis, and Activity

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Compound of Interest		
Compound Name:	JNK3 inhibitor-3	
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This technical guide provides an in-depth overview of **JNK3 inhibitor-3**, a selective, blood-brain barrier permeable, and orally active c-Jun N-terminal kinase 3 (JNK3) inhibitor with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.[1]

## **Chemical Structure and Properties**

**JNK3** inhibitor-3, also referred to as compound 15g in associated literature, possesses a distinct chemical architecture centered around a substituted imidazole core.

IUPAC Name: 2-(1-(2-(((R)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-1H-imidazol-2-yl)acetonitrile

CAS Number: 2873465-25-7[1]

Molecular Formula: C26H25N7O2

Molecular Weight: 467.52 g/mol

SMILES:

N#CCC1=CN=C(N1C2=NC(N[C@H]3CCCN(C3)C(C4CC4)=O)=NC=C2)C5=CC6=C(OC=C6)C=C5[1]

## **Quantitative Biological Data**

**JNK3** inhibitor-3 demonstrates high selectivity for JNK3 over other JNK isoforms. The following table summarizes its inhibitory activity.



Kinase	IC <sub>50</sub> (nM)
JNK1	147.8
JNK2	44.0
JNK3	4.1
Table 1: Inhibitory activity of JNK3 inhibitor-3 against JNK isoforms.[1]	

## **Synthesis Protocol**

The synthesis of **JNK3** inhibitor-3 can be achieved through a multi-step process, as extrapolated from the general synthetic schemes provided for this class of imidazole derivatives. The following is a plausible, detailed protocol.

## Step 1: Synthesis of the Imidazole Core

A mixture of 2-bromo-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethan-1-one and 2-aminoacetonitrile hydrochloride is heated in ethanol. Upon cooling, the resulting imidazolium salt is collected by filtration.

### Step 2: N-Arylation with 2,4-dichloropyrimidine

The synthesized imidazole core is reacted with 2,4-dichloropyrimidine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. This reaction selectively couples the imidazole nitrogen to the C4 position of the pyrimidine ring.

### Step 3: Synthesis of (R)-1-(cyclopropanecarbonyl)pyrrolidin-3-amine

(R)-3-aminopyrrolidine is reacted with cyclopropanecarbonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in a chlorinated solvent like dichloromethane (DCM) at 0°C to room temperature.

#### Step 4: Final Coupling Reaction

The product from Step 2 is reacted with (R)-1-(cyclopropanecarbonyl)pyrrolidin-3-amine (from Step 3) in a solvent such as n-butanol or DMF with a base like diisopropylethylamine (DIPEA) at a high

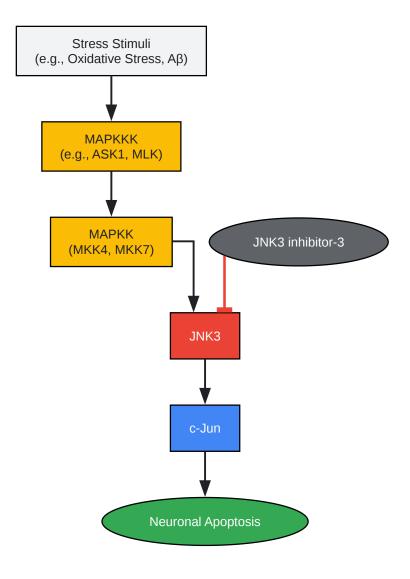


temperature (e.g., 120-150°C), often under microwave irradiation to facilitate the nucleophilic aromatic substitution at the C2 position of the pyrimidine ring.

Purification: The final product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

## **JNK3 Signaling Pathway**

JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[3] It plays a crucial role in neuronal apoptosis and has been implicated in the pathogenesis of neurodegenerative diseases. The activation of JNK3 is triggered by various stress signals and proceeds through a kinase cascade.



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Caption: Simplified JNK3 signaling cascade leading to neuronal apoptosis and the point of intervention for **JNK3 inhibitor-3**.

## **Experimental Protocol: JNK3 Kinase Inhibition Assay**

The inhibitory activity of **JNK3 inhibitor-3** can be determined using a variety of in vitro kinase assays. The ADP-Glo™ Kinase Assay is a common and robust method.[4][5]

Objective: To determine the IC<sub>50</sub> value of **JNK3 inhibitor-3** against JNK3 kinase.

#### Materials:

- Recombinant human JNK3 enzyme
- JNKtide (a substrate peptide for JNK3)
- ATP
- JNK3 inhibitor-3 (dissolved in DMSO)
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates

#### Procedure:

- Compound Preparation: Prepare a serial dilution of JNK3 inhibitor-3 in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., 10 μM to 0.1 nM).
- Assay Plate Setup:
  - $\circ$  Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
  - $\circ$  Add 2  $\mu L$  of JNK3 enzyme diluted in kinase buffer. The optimal enzyme concentration should be predetermined by titration.

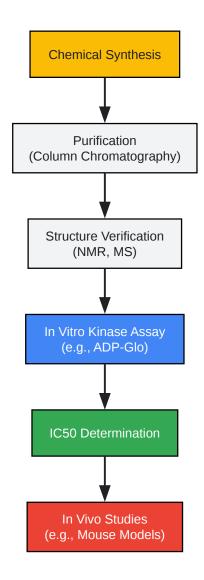


- Add 2 μL of a substrate/ATP mix (containing JNKtide and ATP) to initiate the reaction. The final concentrations of substrate and ATP should be at or near their Km values.
- Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
- ATP Depletion: Add 5 µL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Detection: Add 10 μL of Kinase Detection Reagent to each well. This
  reagent converts the ADP generated during the kinase reaction into ATP and contains
  luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed.
  Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
  - Subtract the background luminescence (wells with no enzyme) from all other readings.
  - Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100% activity and the luminescence of a high concentration of a potent inhibitor (or no enzyme) as 0% activity.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration.
  - Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC<sub>50</sub> value.

## **Experimental Workflow**

The following diagram illustrates the general workflow for the synthesis and evaluation of **JNK3** inhibitor-3.





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Caption: A high-level overview of the process from synthesis to in vivo testing for JNK3 inhibitor-3.

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